molecular formula C16H22O5 B592791 alpha-Tocopheronic acid CAS No. 1948-76-1

alpha-Tocopheronic acid

Cat. No.: B592791
CAS No.: 1948-76-1
M. Wt: 294.347
InChI Key: LRYFTDGIIUTFFA-UHFFFAOYSA-N
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Chemical Reactions Analysis

alpha-Tocopheronic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tocopheronolactone.

    Reduction: It can be reduced back to its parent tocopherol under certain conditions.

    Substitution: The hydroxyl group in tocopheronic acid can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include tocopheronolactone and reduced tocopherols .

Scientific Research Applications

alpha-Tocopheronic acid has several scientific research applications:

Mechanism of Action

alpha-Tocopheronic acid exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cellular components. The molecular targets of tocopheronic acid include lipid bilayers, where it helps maintain membrane integrity by preventing lipid peroxidation .

Comparison with Similar Compounds

alpha-Tocopheronic acid is similar to other vitamin E metabolites, such as tocopheronolactone. it is unique in its specific structure and the particular pathways it influences. Similar compounds include:

This compound stands out due to its specific role in the degradation pathway of tocopherols and its unique chemical structure .

Properties

CAS No.

1948-76-1

Molecular Formula

C16H22O5

Molecular Weight

294.347

IUPAC Name

4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hexanoic acid

InChI

InChI=1S/C16H22O5/c1-9-10(2)15(20)12(11(3)14(9)19)5-7-16(4,21)8-6-13(17)18/h21H,5-8H2,1-4H3,(H,17,18)

InChI Key

LRYFTDGIIUTFFA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC(=O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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